4-chloro-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Description
This compound is a benzamide derivative featuring a [1,3]oxazolo[4,5-b]pyridine core, substituted with chloro groups at positions 4 (benzamide) and 2 (phenyl ring). Such structural attributes are critical for its pharmacological profile, particularly in targeting parasitic and microbial enzymes, as inferred from analogs .
Properties
IUPAC Name |
4-chloro-N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O2S/c21-13-6-3-11(4-7-13)18(27)26-20(29)24-15-10-12(5-8-14(15)22)19-25-17-16(28-19)2-1-9-23-17/h1-10H,(H2,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMSKPRELNHFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Formation of the carbamothioyl group: This step involves the reaction of the intermediate with thiourea under controlled conditions.
Final coupling: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacement : Replacing the benzamide (target compound) with furan-2-carboxamide () reduces molecular weight but retains antikinetoplastid activity, suggesting the oxazolo[4,5-b]pyridine core is critical .
- Piperidine/Ester Derivatives : Compounds like those in exhibit anti-inflammatory activity, highlighting the scaffold’s versatility .
Antikinetoplastid Activity
However, the furan analog shows weak intramacrophage activity (EC₅₀ >10 µM), implying that carbamothioyl substitution (as in the target) may enhance permeability or target engagement .
Antimicrobial and Anti-Inflammatory Potential
- Oxazolo[4,5-b]pyridine Derivatives : Substituted phenyl-oxazolo[4,5-b]pyridines exhibit antimicrobial activity against Staphylococcus aureus (MIC 8–32 µg/mL) and anti-inflammatory effects (COX-2 inhibition) . The target compound’s chloro substituents may enhance lipophilicity, improving membrane penetration.
- QSAR Insights: For pyridyl benzamides, electron-withdrawing groups (e.g., Cl) at the 4-position correlate with improved trypanocidal activity (pIC₅₀ >6.5) .
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s carbamothioyl group may show C=S stretching near 1250–1350 cm⁻¹, distinct from the C=O stretches (1688–1711 cm⁻¹) observed in ester-containing analogs (–2) .
- Solubility : The carbamothioyl linker likely reduces aqueous solubility compared to the amide-linked D725-0146, as sulfur atoms decrease polarity.
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